Kdm4-IN-2 is classified as a histone demethylase inhibitor, specifically targeting the KDM4A, KDM4B, and KDM4C proteins. These proteins are part of the larger family of JmjC-domain containing demethylases, which utilize 2-oxoglutarate and iron(II) as cofactors for their enzymatic activity. The KDM4 subfamily is known for its ability to remove methyl groups from di- and tri-methylated lysine residues on histones, particularly H3K9 and H3K36, thereby influencing gene activation and repression .
The synthesis of Kdm4-IN-2 involves several key steps, typically starting from commercially available starting materials. The synthetic route often includes the formation of a pyridine ring structure, which is a common motif in KDM4 inhibitors.
Kdm4-IN-2 features a pyridine core that is essential for its interaction with the active site of the KDM4 enzymes. The molecular structure typically includes:
The specific three-dimensional conformation allows for optimal interactions with critical residues within the enzyme's catalytic pocket, facilitating competitive inhibition against natural substrates like 2-oxoglutarate .
Kdm4-IN-2 acts primarily through competitive inhibition of the KDM4 enzymes. The mechanism involves:
This competitive inhibition is crucial for its effectiveness in modulating histone methylation states in cellular contexts .
The mechanism by which Kdm4-IN-2 exerts its effects involves several steps:
This inhibition can lead to reactivation of silenced genes or suppression of overexpressed oncogenes in cancer cells .
Kdm4-IN-2 exhibits several notable physical properties:
Chemical properties include its ability to form stable complexes with iron(II) ions, which is critical for its function as an inhibitor .
Kdm4-IN-2 has potential applications in various fields:
KDM4-IN-2 belongs to the class of α-ketoglutarate (α-KG) mimetics that competitively inhibit the catalytic activity of KDM4 demethylases. Structurally, it features a 2,2'-bipyridine core, which facilitates chelation of Fe²⁺ within the enzyme’s active site—a mechanism common to Jumonji C (JmjC) domain-containing histone demethylases [2] [4]. This scaffold disrupts the enzymatic demethylation of histone H3 at lysine 9 (H3K9me3/me2) and lysine 36 (H3K36me3/me2), critical marks associated with heterochromatin stability and transcriptional activation [1] [5]. Unlike first-generation inhibitors (e.g., N-oxalylglycine), KDM4-IN-2 incorporates hydrophobic substituents that enhance binding to the KDM4A subpocket, improving selectivity over other KDMs [4] [9].
Table 1: Biochemical Profile of KDM4-IN-2
Property | Value/Characteristic | Method |
---|---|---|
Target | KDM4A/B/C | TR-FRET assay |
IC₅₀ (KDM4A) | 120 ± 15 nM | Mass spectrometry |
Selectivity (vs. KDM6B) | >40-fold | Enzymatic screening |
Mechanism | Competitive for α-KG site | Kinetic analysis |
KDM4 enzymes (A, B, C) drive oncogenesis through dual epigenetic and non-epigenetic mechanisms:
Table 2: Oncogenic Pathways Driven by KDM4 Overexpression
Cancer Type | KDM4 Isoform | Key Target | Functional Outcome |
---|---|---|---|
Breast cancer | KDM4B | ERα, MYC | Hormone-independent growth |
Glioblastoma | KDM4C | p53, c-MYC | Apoptosis evasion |
Colorectal cancer | KDM4A/C | β-catenin, MALAT1 | Metastasis |
Acute myeloid leukemia | KDM4A/C | HOXA9 | Differentiation block |
KDM4-IN-2 exemplifies a paradigm shift toward pan-KDM inhibition to overcome compensatory mechanisms in tumors:
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3